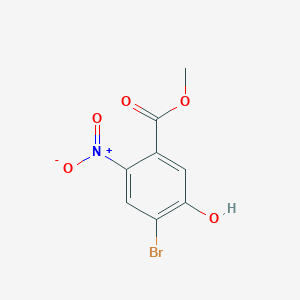
Methyl 4-bromo-5-hydroxy-2-nitrobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-bromo-5-hydroxy-2-nitrobenzoate is an organic compound with the molecular formula C8H6BrNO5 It is a derivative of benzoic acid, featuring a bromine atom, a hydroxyl group, and a nitro group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-5-hydroxy-2-nitrobenzoate typically involves a multi-step processThe reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as catalysts .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions: Methyl 4-bromo-5-hydroxy-2-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed:
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
科学研究应用
Methyl 4-bromo-5-hydroxy-2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of Methyl 4-bromo-5-hydroxy-2-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to potential antimicrobial or anticancer effects. The hydroxyl and bromine groups also contribute to its reactivity and interaction with biological molecules .
相似化合物的比较
- Methyl 2-bromo-4-hydroxy-5-nitrobenzoate
- Methyl 5-bromo-2-hydroxy-3-nitrobenzoate
- Methyl 4-bromo-5-fluoro-2-nitrobenzoate
Comparison: Compared to similar compounds, it may exhibit different biological activities and reactivity patterns, making it a valuable compound for targeted research and industrial applications .
生物活性
Methyl 4-bromo-5-hydroxy-2-nitrobenzoate is a compound of significant interest in the fields of medicinal chemistry and biology due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a nitro group, a bromo substituent, and a hydroxyl group attached to a benzoate structure. These functional groups contribute to its reactivity and biological activity.
The biological effects of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, altering cellular functions. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components.
- Receptor Binding : It has the potential to bind to specific receptors, triggering signaling cascades that lead to physiological responses.
- Redox Reactions : The compound can participate in oxidation-reduction reactions, which may affect its interaction with biological targets.
Antimicrobial Properties
This compound has been investigated for its antimicrobial activities. Studies have shown that derivatives of nitroaromatic compounds exhibit significant antibacterial effects against various strains of bacteria, including resistant strains.
Anticancer Activity
Recent research indicates that this compound may possess anticancer properties. In vitro studies demonstrated that it could reduce tumor cell proliferation in specific cancer cell lines. For example, it was effective against epidermoid-nasopharyngeal and colon cancer cell lines, showing promising results in inhibiting tumor growth .
Case Study: In Vivo Effects
In an animal model study, mice treated with this compound exhibited reduced tumor growth without significant adverse effects on body weight or general health. This suggests a favorable therapeutic index for potential anticancer applications .
Data Summary
Applications in Medicinal Chemistry
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its derivatives are being explored for their potential use as pharmacophores in drug development due to their biological activities.
属性
IUPAC Name |
methyl 4-bromo-5-hydroxy-2-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO5/c1-15-8(12)4-2-7(11)5(9)3-6(4)10(13)14/h2-3,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXPPIOLXIBBLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1[N+](=O)[O-])Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













